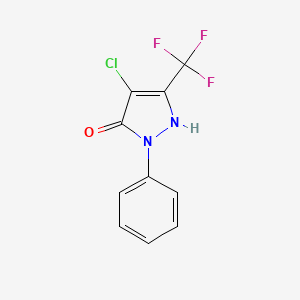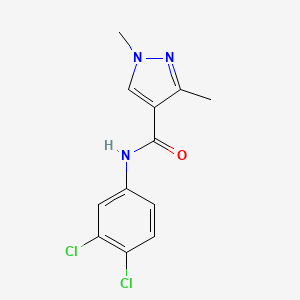![molecular formula C21H20FN3O2S B6508341 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide CAS No. 895801-90-8](/img/structure/B6508341.png)
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is 397.12602622 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure, which combines a thiazole ring with a benzamide moiety, suggests potential pharmacological activity. Researchers have explored its role as a scaffold for designing novel drugs. By modifying specific functional groups, scientists can create analogs with improved bioavailability, selectivity, and efficacy. For instance, the synthesis of oxazole rings from commercially available precursors has been a key step in accessing this compound .
Antiviral Activity
In the context of antiviral research, this compound has drawn attention due to its structural resemblance to known antiviral agents. Scientists have investigated its potential against viruses such as HIV-1 and HIV-2. By assessing its inhibitory effects on viral replication, they aim to uncover its mechanism of action and evaluate its therapeutic relevance .
Fluorinated Molecules in Pharmaceuticals
Fluorinated compounds play a crucial role in drug development. The presence of fluorine atoms can enhance metabolic stability, alter lipophilicity, and improve binding affinity. Researchers have explored this compound as part of their efforts to create new pharmaceuticals with optimized properties. Its fluorine substitution pattern may contribute to desirable pharmacokinetic profiles .
Organic Synthesis
The synthetic route to obtain this compound involves several steps, including the synthesis of oxazole rings. Organic chemists have used this pathway to access related derivatives and explore their reactivity. Understanding the reaction mechanisms and optimizing synthetic routes can lead to efficient access to diverse molecules for further study .
Flavor and Fragrance Chemistry
While not directly related to the compound’s medicinal applications, its structural features may find use in flavor and fragrance compositions. Organic compounds with aromatic rings often contribute to sensory experiences. Researchers may investigate its olfactory properties and potential applications in perfumery or food flavoring .
Computational Chemistry and Molecular Modeling
The compound’s three-dimensional structure can be studied using computational methods. Researchers employ quantum mechanics calculations, molecular dynamics simulations, and docking studies to predict its interactions with biological targets. Such insights guide drug design and optimization, aiding in the discovery of new therapeutic agents .
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-4-3-5-17(12-13)25-20(27)19(26)23-11-10-18-14(2)24-21(28-18)15-6-8-16(22)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPLTPHRQYIFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6508260.png)

![ethyl 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetate](/img/structure/B6508265.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-3-{[4-(dimethylamino)phenyl]amino}-1,4-dihydronaphthalene-1,4-dione](/img/structure/B6508274.png)


![8-(2-fluorophenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6508284.png)


![2-(3-chloro-1-benzothiophen-2-yl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B6508304.png)
![N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6508307.png)
![2-(2-fluorophenyl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508324.png)
![2-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-10-methyl-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B6508352.png)
![6-benzyl-N-(4-ethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6508353.png)